(2,4,6-Trifluorophenyl)methanamine hydrochloride
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Overview
Description
(2,4,6-Trifluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6F3N·HCl. It is a white to off-white powder that is soluble in water. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trifluorophenyl)methanamine hydrochloride typically involves the reaction of (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
C7H6F3N+HCl→C7H6F3N⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process includes steps such as:
Reaction Setup: Mixing (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Isolating the product through filtration, washing, and drying to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(2,4,6-Trifluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4-Trifluorophenyl)methanamine
- (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (2,4,6-Trifluorophenyl)methanamine
Uniqueness
(2,4,6-Trifluorophenyl)methanamine hydrochloride is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group provides enhanced stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLIQLXMACHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846582-40-8 |
Source
|
Record name | (2,4,6-trifluorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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